molecular formula C34H43Na3O10S3 B010006 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt CAS No. 111024-84-1

8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Cat. No.: B010006
CAS No.: 111024-84-1
M. Wt: 776.9 g/mol
InChI Key: IABMEQMYXMSMGI-UHFFFAOYSA-K
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Description

8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble, polar fluorescent lipid probe. It is known for its sensitivity in fluorimetric assays, particularly for cationic surfactants. The compound is characterized by its fluorescence properties, making it suitable for various analytical and research applications .

Scientific Research Applications

8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt is widely used in scientific research due to its unique properties In chemistry, it serves as a fluorescent probe for the detection of cationic surfactants In biology, it is used to study membrane dynamics and lipid interactionsIndustrially, it is used in the formulation of various products that require precise fluorescence measurements .

Mechanism of Action

Target of Action

The primary target of 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt, also known as PTS18, is cationic surfactants . Cationic surfactants are substances that reduce the surface tension of a liquid, the interfacial tension between two liquids, or that between a liquid and a solid. They are used in various applications, including as detergents and emulsifiers.

Mode of Action

PTS18 is a highly water-soluble polar fluorescent lipid probe . It interacts with its targets (cationic surfactants) by embedding itself in the surfactant micelles. The fluorescence of PTS18 is sensitive to its environment, and changes in the local polarity or the presence of quenching species can affect its fluorescence .

Biochemical Pathways

It is known that the compound is used for the sensitive fluorimetric assay of cationic surfactants . This suggests that it may interact with biochemical pathways involving these surfactants.

Pharmacokinetics

Given its high water solubility , it can be inferred that it has good bioavailability

Result of Action

The interaction of PTS18 with cationic surfactants results in changes to its fluorescence. This change can be measured and used to quantify the presence of cationic surfactants . Therefore, the molecular and cellular effects of PTS18’s action primarily involve changes in fluorescence.

Action Environment

The action of PTS18 is influenced by environmental factors such as the local polarity and the presence of quenching species These factors can affect the fluorescence of PTS18 and, therefore, its efficacy as a probe

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt involves the sulfonation of pyrene followed by the attachment of an octadecyl group. The reaction typically proceeds under controlled conditions to ensure the correct substitution pattern on the pyrene ring. The final product is then neutralized with sodium hydroxide to form the trisodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt primarily undergoes substitution reactions due to the presence of sulfonic acid groups. These groups can participate in various nucleophilic substitution reactions, making the compound versatile in chemical synthesis .

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) under mild conditions to prevent decomposition .

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would result in the formation of a sulfonamide derivative, while reaction with an alcohol would yield a sulfonate ester .

Comparison with Similar Compounds

Similar Compounds:

  • 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt
  • 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
  • 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Uniqueness: Compared to similar compounds, this compound stands out due to its longer alkyl chain (octadecyl group), which enhances its lipid solubility and interaction with lipid membranes. This makes it particularly useful in studies involving lipid dynamics and membrane interactions .

Properties

IUPAC Name

trisodium;8-octadecoxypyrene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O10S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-44-29-23-30(45(35,36)37)26-20-21-28-32(47(41,42)43)24-31(46(38,39)40)27-19-18-25(29)33(26)34(27)28;;;/h18-21,23-24H,2-17,22H2,1H3,(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABMEQMYXMSMGI-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555895
Record name Trisodium 8-(octadecyloxy)pyrene-1,3,6-trisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111024-84-1
Record name Trisodium 8-(octadecyloxy)pyrene-1,3,6-trisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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